![molecular formula C14H12N2O4 B5514357 3-(1,3-benzodioxol-5-yl)-N-(5-methyl-3-isoxazolyl)acrylamide](/img/structure/B5514357.png)
3-(1,3-benzodioxol-5-yl)-N-(5-methyl-3-isoxazolyl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of related acrylamide derivatives involves various strategies aimed at incorporating benzodioxolyl and isoxazolyl groups into the acrylamide structure to enhance their biological activity. For instance, novel 2/3 (1H-benzoimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)-benzamides, acrylamides, and propionamides have been synthesized and evaluated for antimicrobial activities, showing superior in vitro activities compared to standard drugs (Rajanarendar et al., 2008). This indicates the potential for complex acrylamide derivatives to serve as effective antimicrobial agents.
Molecular Structure Analysis
The structural characterization of similar compounds is crucial for understanding their chemical behavior and biological activity. For example, the crystal structure of certain acrylate derivatives has been determined, providing insight into the molecular arrangement and potential reactivity (Dölling et al., 1991). These analyses are essential for the rational design of new compounds with desired properties.
Chemical Reactions and Properties
The chemical reactions involving acrylamide derivatives often lead to the formation of novel compounds with unique properties. For instance, the synthesis of N-substituted derivatives of 3-(1,4-benzodioxan-2-yl)-4-phenyl-1,2,4-triazole-5(4H)-thiones showcases the addition of acrylonitrile, acrylamide, and ethyl acrylate to introduce various functional groups (Vardanyan et al., 2021). Such reactions expand the chemical diversity and potential applications of these compounds.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, melting points, and thermal stability, are influenced by their molecular structure. Studies on related compounds provide valuable data for predicting the behavior of new derivatives in different environments. For instance, the thermoresponsive behavior of N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based copolymers demonstrates the impact of molecular composition on physical properties and potential for drug delivery applications (Mondal et al., 2022).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives, such as reactivity, stability, and interactions with biological targets, are critical for their application in various fields. Research into compounds like N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides as novel histone deacetylase inhibitors reveals the significance of specific substituents for enhancing biological activity and providing a foundation for the development of therapeutic agents (Wang et al., 2009).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-6-13(16-20-9)15-14(17)5-3-10-2-4-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,16,17)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLXZTOXDLFNLO-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
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